molecular formula C22H19N3O5 B11287344 2,4-Dimethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

2,4-Dimethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B11287344
M. Wt: 405.4 g/mol
InChI Key: VLZDTAUVCSCYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core with multiple methoxy groups and a fused oxazolo-pyridine ring system

Preparation Methods

The synthesis of 2,4-Dimethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Oxazolo-Pyridine Ring: The oxazolo-pyridine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.

    Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2,4-Dimethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups to form thioethers or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dimethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases.

    Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2,4-Dimethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide can be compared with similar compounds, such as:

    2,4-Dimethoxybenzamide: Lacks the oxazolo-pyridine ring, making it less complex and potentially less versatile in applications.

    N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide: Lacks the additional methoxy groups, which may affect its reactivity and binding properties.

    2,4-Dimethoxy-N-(2-methoxyphenyl)benzamide: Lacks the fused ring system, which may reduce its potential in materials science applications.

The uniqueness of this compound lies in its combination of methoxy groups and the fused oxazolo-pyridine ring, which confer specific chemical and physical properties that are advantageous for various applications.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O5/c1-27-14-7-8-15(19(12-14)29-3)21(26)24-16-11-13(6-9-17(16)28-2)22-25-20-18(30-22)5-4-10-23-20/h4-12H,1-3H3,(H,24,26)

InChI Key

VLZDTAUVCSCYJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.